2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is an organic compound with a complex structure that includes a hydroxy group, a dihydroisoindolone core, and a diphenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of 1,1-diphenylethylene with appropriate reagents to introduce the hydroxy and isoindolone functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylethylene: Shares the diphenylethyl group but lacks the hydroxy and isoindolone functionalities.
2,2-Diphenyl-1-picrylhydrazyl: Contains a similar diphenyl structure but with different functional groups and properties
Uniqueness
2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a hydroxy group, a dihydroisoindolone core, and a diphenylethyl substituent.
Properties
CAS No. |
920299-75-8 |
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Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(1,1-diphenylethyl)-3-hydroxy-3H-isoindol-1-one |
InChI |
InChI=1S/C22H19NO2/c1-22(16-10-4-2-5-11-16,17-12-6-3-7-13-17)23-20(24)18-14-8-9-15-19(18)21(23)25/h2-15,20,24H,1H3 |
InChI Key |
BQTODCIKYQESNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)N3C(C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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